molecular formula C15H20N8O13P2 B128186 8-Azido-cyclic Adenosine Diphosphate-ribose CAS No. 150424-94-5

8-Azido-cyclic Adenosine Diphosphate-ribose

Cat. No.: B128186
CAS No.: 150424-94-5
M. Wt: 582.31 g/mol
InChI Key: LEHUHBAMNOPLCO-UHFFFAOYSA-N
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Description

8-Azido-cyclic Adenosine Diphosphate-ribose is a synthetic analog of cyclic Adenosine Diphosphate-ribose, a naturally occurring metabolite of Nicotinamide Adenine Dinucleotide (NAD+). This compound is notable for its role as a photoaffinity label, which allows researchers to study the binding sites of cyclic Adenosine Diphosphate-ribose in various biological systems .

Preparation Methods

The synthesis of 8-Azido-cyclic Adenosine Diphosphate-ribose involves several steps. One common method includes the introduction of an azido group at the 8-position of the adenine ring. This is typically achieved through a series of chemical reactions starting from cyclic Adenosine Diphosphate-ribose. The process involves the use of reagents such as sodium azide and various catalysts under controlled conditions .

Chemical Reactions Analysis

8-Azido-cyclic Adenosine Diphosphate-ribose undergoes several types of chemical reactions, including:

Common reagents used in these reactions include sodium azide, various solvents, and catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

8-Azido-cyclic Adenosine Diphosphate-ribose has several important applications in scientific research:

Comparison with Similar Compounds

8-Azido-cyclic Adenosine Diphosphate-ribose is unique due to its azido group, which allows for photoaffinity labeling. Similar compounds include:

Properties

IUPAC Name

18-azido-8,10-dihydroxy-24-imino-8,10-dioxo-7,9,11,25,26-pentaoxa-1,17,19,22-tetraza-8λ5,10λ5-diphosphapentacyclo[18.3.1.12,5.113,16.017,21]hexacosa-18,20,22-triene-3,4,14,15-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N8O13P2/c16-11-6-12-18-3-22(11)13-9(26)7(24)4(34-13)1-32-37(28,29)36-38(30,31)33-2-5-8(25)10(27)14(35-5)23(12)15(19-6)20-21-17/h3-5,7-10,13-14,16,24-27H,1-2H2,(H,28,29)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEHUHBAMNOPLCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C(C3=N)N=C(N4C5C(C(C(O5)COP(=O)(OP(=O)(O1)O)O)O)O)N=[N+]=[N-])O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N8O13P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150424-94-5
Record name 8-Azido-cyclic adenosine diphosphate ribose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150424945
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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